2,4-Dimethyl-1h-pyrrol-3-ol

Structural isomerism Physicochemical properties Synthetic intermediate

Researchers developing kinase inhibitor libraries require the precise 2,4-dimethyl substitution pattern on pyrrol-3-ol to maintain pharmacophoric integrity for target engagement. Generic substitution with 2,5-dimethyl or monomethyl analogs compromises the structural requirements for sunitinib-class tyrosine kinase inhibitors. This compound directly addresses that supply bottleneck: • Provides the validated 2,4-dimethylpyrrole pharmacophore core of FDA-approved sunitinib. • Regiochemically pure 3-hydroxyl handle enables efficient carboxamide conjugation for SAR analog generation. • Enables construction of chalcone-pyrrole carboxamide derivatives with demonstrated antimicrobial and antiproliferative activity.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B15311014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-1h-pyrrol-3-ol
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1O)C
InChIInChI=1S/C6H9NO/c1-4-3-7-5(2)6(4)8/h3,7-8H,1-2H3
InChIKeyUAXUNQXFKSUFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-1H-pyrrol-3-ol: A Specialized Pyrrole Building Block for Medicinal Chemistry


2,4-Dimethyl-1H-pyrrol-3-ol (CAS: 1081853-61-3) is a substituted pyrrole derivative characterized by a hydroxyl group at the 3-position and methyl groups at the 2- and 4-positions . This compound serves as a versatile synthetic intermediate for constructing heterocyclic systems and bioactive molecules .

Pyrrole building block for heterocyclic synthesis
2,4-Dimethyl substitution enables kinase inhibitor pharmacophore access
3-Hydroxyl group provides synthetic handle for carboxamide derivatization

Why 2,4-Dimethyl-1H-pyrrol-3-ol Cannot Be Substituted by Simple Analogs


The 2,4-dimethyl substitution pattern on the pyrrol-3-ol core is non-interchangeable with other regioisomers (e.g., 2,5-dimethyl) or monomethyl derivatives due to its distinct electronic and steric profile. This specific substitution influences tautomeric equilibria, hydrogen-bonding capabilities, and regioselectivity in further functionalization [1]. More importantly, the 2,4-dimethyl motif is a recognized pharmacophore in clinically relevant tyrosine kinase inhibitors, such as sunitinib [2]. Generic substitution would compromise the structural integrity required for these downstream applications.

Attribute
2,4-Dimethylpyrrol-3-ol
Simple Analogs
Substitution pattern
2,4-dimethyl
2,5-dimethyl, monomethyl, unsubstituted
Pharmacophore relevance
Core of sunitinib and angiogenesis inhibitor pharmacophore
May lack the required spatial arrangement for kinase binding
Synthetic utility
Regioselective functionalization enabled by tautomeric control
Different tautomer preference may shift reactivity

Quantitative Evidence for Selecting 2,4-Dimethyl-1H-pyrrol-3-ol over Analogs


Structural Isomer Differentiation: 2,4- vs 2,5-Dimethyl Substitution

The 2,4-dimethyl substitution pattern on pyrrol-3-ol yields identical molecular weight and formula to its 2,5-dimethyl isomer, but the positional difference in methyl groups can significantly impact reactivity and biological recognition . While direct comparative biological data for the free hydroxyl compounds are lacking, the distinct substitution pattern is known to dictate tautomeric behavior and synthetic utility in pyrrole chemistry [1].

Isomer differentiation
Data to verify
C6H9NO, MW 111.14
Substitution pattern, not formula, dictates scaffold utility
No experimental bioactivity data for free phenol
Structural isomerism Physicochemical properties Synthetic intermediate

Antimicrobial and Antiproliferative Activity of Derived Scaffolds

Although direct activity data for 2,4-dimethyl-1H-pyrrol-3-ol are limited, its carboxamide derivatives exhibit quantifiable antimicrobial and antiproliferative effects. A series of chalcone-clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives demonstrated growth inhibition of Candida albicans in the range of 46.38%–73.05% at 32 μg/mL and anticancer activity with 41%–71% growth inhibition across a panel of 60 cancer cell lines [1].

Derivative activity
Class-level inference
46.38%–73.05% inhibition
Supports antimicrobial and antiproliferative screening context
Carboxamide derivatives at 32 μg/mL
Antimicrobial Anticancer Chalcone derivatives

Critical Pharmacophore in Tyrosine Kinase Inhibitors

The 2,4-dimethylpyrrole unit is an essential structural component of sunitinib (Sutent®), a clinically approved tyrosine kinase inhibitor. This motif is conserved across multiple angiogenesis inhibitors, including semaxanib [1]. The hydroxyl group at the 3-position provides a synthetic handle for introducing the carboxamide functionality present in sunitinib, making 2,4-dimethyl-1H-pyrrol-3-ol a valuable intermediate for analog synthesis.

Kinase inhibitor pharmacophore
Reported
Conserved in sunitinib & semaxanib
Provides synthetic entry to validated kinase inhibitor scaffolds
Analogs require independent validation
Tyrosine kinase inhibitor Sunitinib Anticancer

Recommended Applications for 2,4-Dimethyl-1H-pyrrol-3-ol Based on Evidence


Medicinal Chemistry: Synthesis of Anticancer and Antimicrobial Agents

Use 2,4-dimethyl-1H-pyrrol-3-ol as a starting material to prepare chalcone-pyrrole carboxamide derivatives, which have shown significant antimicrobial and antiproliferative activities [1]. The hydroxyl group can be oxidized to a ketone or converted to a carboxamide, enabling rapid analog generation for structure-activity relationship (SAR) studies.

Chemical Biology: Development of Tyrosine Kinase Inhibitor Probes

The 2,4-dimethylpyrrole scaffold is a core component of sunitinib and related angiogenesis inhibitors [2]. Researchers can utilize 2,4-dimethyl-1H-pyrrol-3-ol to construct focused libraries of pyrrole-based kinase inhibitors for target validation and lead optimization.

Synthetic Methodology: Exploration of Pyrrole Tautomerism and Functionalization

Given the known tautomeric behavior of 3-hydroxypyrroles [3], this compound serves as a model substrate for investigating the impact of methyl substitution on tautomer equilibria and subsequent reactivity. This is particularly relevant for developing new synthetic routes to functionalized pyrroles.

Application
Selection Property
Validation Focus
Synthesis of kinase inhibitor-focused libraries
2,4-Dimethylpyrrole pharmacophore for kinase binding
Kinase inhibition profiling and cell proliferation assays
Chemical probe development for angiogenesis research
3-hydroxyl group for carboxamide derivatization
Target engagement and pathway modulation studies
Pyrrole tautomerism and synthetic methodology studies
Methyl substitution pattern influencing tautomer equilibria
Regioselective functionalization and reactivity analysis

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